molecular formula C25H23ClN2O2 B1662508 Talnetant hydrochloride CAS No. 204519-66-4

Talnetant hydrochloride

Cat. No.: B1662508
CAS No.: 204519-66-4
M. Wt: 418.9 g/mol
InChI Key: BHCSUEHQURQVLD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of talnetant hydrochloride involves the preparation of 3-hydroxy-2-phenyl-N-(1-phenylpropyl)quinoline-4-carboxamide hydrochloride. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Acylation of Quinoline Intermediate

The synthesis begins with the acylation of 3-substituted-2-phenylquinoline-4-carboxylic acid (Compound V) using acylating agents such as thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous solvents (e.g., dichloromethane or toluene) . This step forms the acid chloride intermediate (Compound VI), critical for subsequent amide bond formation.

ParameterDetails
Solvent Dichloromethane, toluene
Acylating Agent Thionyl chloride (SOCl₂), oxalyl chloride
Temperature 10–80°C
Molar Ratio Compound V : Acylating Agent = 1 : 1.2–2.5
Yield >90% under optimized conditions

Amide Coupling with (S)-1-Amphetamine

Compound VI reacts with (S)-1-amphetamine in the presence of a base (e.g., triethylamine) to form the intermediate (Formula I). This step introduces the chiral benzylamine moiety essential for NK3 receptor binding .

ParameterDetails
Solvent Dichloromethane, tetrahydrofuran (THF)
Base Triethylamine, pyridine
Temperature 10–40°C
Molar Ratio Compound VI : (S)-1-Amphetamine : Base = 1 : 0.9–1.1 : 1–1.2
Yield 91.6% (Example 1, Patent CN102924375B)

Hydrogenation of Protecting Groups

The intermediate undergoes catalytic hydrogenation to remove protecting groups (e.g., benzyloxy or allyloxy) and yield the final product, (S)-3-hydroxy-2-phenyl-N-(1-phenylpropyl)quinoline-4-carboxamide (Talnetant) .

ParameterDetails
Catalyst 5–10% Pd/C
Solvent Methanol, acetonitrile
Hydrogen Source H₂ gas or formic acid/ammonium formate mixture
Temperature 10–40°C
Yield 91.6% (Example 1)

Salt Formation (Hydrochloride)

The free base of Talnetant is treated with hydrochloric acid (HCl) to form the water-soluble hydrochloride salt, enhancing bioavailability .

ParameterDetails
Reagent HCl gas or aqueous HCl
Solvent Ethanol, isopropanol
Conditions Room temperature, stirred until precipitation

Stability and Degradation Pathways

This compound exhibits stability under standard storage conditions but may degrade under extreme pH or UV exposure. Key degradation pathways include:

  • Oxidation : Quinoline ring oxidation under oxidative stress.

  • Hydrolysis : Amide bond cleavage in acidic/basic conditions .

Key Reaction Data from Patents

Data from synthesis examples in the patent :

ExampleStepYieldPurity (MP)Key Conditions
1Cyclization54.4%188–190°CKOH, ethanol, reflux
1Acylation91.6%125–127°CSOCl₂, dichloromethane, 40°C
2Hydrogenation91.6%N/APd/C, methanol, H₂, 25°C

Mechanistic Insights

  • Acylation : Nucleophilic acyl substitution mechanism, where the acylating agent converts the carboxylic acid to a reactive chloride.

  • Hydrogenation : Heterogeneous catalysis involving Pd-C, facilitating selective reduction of protecting groups without affecting the quinoline core .

Scientific Research Applications

Talnetant, also known as SB 223412, is a selective, competitive neurokinin-3 (NK3) receptor antagonist that has been investigated for various therapeutic applications . Clinical studies have explored its potential as an agent for treating schizophrenia and irritable bowel syndrome . Recent research suggests that NK3 receptor antagonists like talnetant could be used in treating reproductive disorders by inhibiting the release of reproductive hormones .

Scientific Research Applications

Schizophrenia: Talnetant's ability to modulate mesolimbic and mesocortical dopaminergic neurotransmission suggests its potential therapeutic utility in treating schizophrenia .

Irritable Bowel Syndrome: Talnetant was investigated in clinical phases for irritable bowel syndrome treatment .

Reproductive Disorders: NK3 receptor antagonists, including talnetant, may be used to treat reproductive disorders by inhibiting the release of reproductive hormones . Studies have demonstrated that peripheral administration of an NK3R antagonist suppresses pulsatile luteinizing hormone (LH) secretion by acting on the GnRH pulse .

Neurochemical Function: Studies show that talnetant can modulate central neurochemical function, indicating its possible therapeutic use in treating psychiatric disorders .

Dopamine and Norepinephrine Levels: Research has shown that talnetant increases extracellular dopamine and norepinephrine levels in the medial prefrontal cortex and attenuates haloperidol-induced increases in nucleus accumbens dopamine levels in guinea pigs .

Mechanism of Action

Talnetant hydrochloride exerts its effects by antagonizing neurokinin 3 receptors. This interaction inhibits the binding of neurokinin B, a natural ligand, thereby modulating various physiological processes. The molecular targets include the neurokinin 3 receptors, and the pathways involved are related to neurotransmission and signal transduction .

Comparison with Similar Compounds

Similar Compounds

    Aprepitant: Another neurokinin receptor antagonist used primarily for preventing chemotherapy-induced nausea and vomiting.

    Osanetant: A neurokinin 3 receptor antagonist investigated for its potential in treating psychiatric disorders.

Uniqueness

Unlike other similar compounds, it has shown specific efficacy in modulating neurokinin 3 receptor-mediated pathways .

Biological Activity

Talnetant hydrochloride, also known as SB-223412, is a selective neurokinin-3 (NK3) receptor antagonist developed by GlaxoSmithKline. It has been primarily investigated for its potential therapeutic applications in psychiatric disorders such as schizophrenia and gastrointestinal conditions like irritable bowel syndrome (IBS). This article provides a comprehensive overview of the biological activity of talnetant, including its pharmacological properties, mechanisms of action, and relevant clinical studies.

Pharmacological Properties

Talnetant exhibits high affinity for NK3 receptors, with a reported pKipK_i value of 8.7 for recombinant human NK3 receptors and 8.5 for guinea pig NK3 receptors . It demonstrates selectivity over other neurokinin receptors, with lower pKipK_i values for NK2 (6.6) and NK1 (<4) . The compound acts as a competitive antagonist, effectively inhibiting neurokinin B (NKB)-induced responses in various assay systems.

The mechanism by which talnetant exerts its effects involves modulation of dopaminergic neurotransmission. Studies indicate that talnetant can significantly increase extracellular levels of dopamine and norepinephrine in the medial prefrontal cortex . This modulation is particularly relevant in the context of schizophrenia, where dysregulation of dopaminergic pathways is a key feature.

In Vitro Characterization

In vitro studies have demonstrated that talnetant can antagonize NKB-induced neuronal firing in brain slices from guinea pigs, indicating its functional activity at native NK3 receptors . The compound was shown to have a pKBpK_B value of 7.9 in the medial habenula and 7.7 in the substantia nigra pars compacta, reinforcing its role as a competitive antagonist without diminishing maximal agonist efficacy.

In Vivo Efficacy

In vivo experiments using guinea pigs have provided further insights into the biological activity of talnetant. The compound significantly attenuated 'wet dog shake' behaviors induced by senktide in a dose-dependent manner . Additionally, microdialysis studies revealed that acute administration of talnetant led to notable increases in dopamine levels in response to haloperidol administration, suggesting potential utility in managing symptoms associated with antipsychotic treatment.

Clinical Studies

Irritable Bowel Syndrome (IBS)

Talnetant has been evaluated for its effects on rectal sensory function in healthy volunteers through randomized controlled trials. In one study involving 102 participants, two doses (25 mg and 100 mg) were administered over 14-17 days. The results indicated that talnetant did not significantly alter rectal compliance or sensory thresholds compared to placebo . These findings suggest limited efficacy in modulating visceral hypersensitivity associated with IBS.

Schizophrenia

Clinical trials have also investigated the efficacy of talnetant in patients with schizophrenia. A multicenter double-blind study indicated improvements in positive symptoms when compared to traditional antipsychotics like haloperidol . These findings support the hypothesis that NK3 receptor antagonism may offer therapeutic benefits in managing psychiatric disorders.

Summary of Key Findings

Property Value
Chemical Formula C25H22N2O2
pKi (Human NK3) 8.7
pKi (Guinea Pig NK3) 8.5
pKB (Medial Habenula) 7.9
pKB (Substantia Nigra) 7.7
Therapeutic Areas Schizophrenia, IBS

Q & A

Basic Research Questions

Q. What are the key pharmacological properties of Talnetant hydrochloride, and how do they inform experimental design?

this compound is a potent and selective neurokinin-3 (NK3) receptor antagonist with a binding affinity of Ki = 1.4 nM for human NK3 receptors expressed in CHO cells **. Its selectivity (>100-fold for NK3 over NK2 receptors and no affinity for NK1 receptors at ≤100 µM) necessitates careful receptor profiling in studies. Key experimental design considerations include:

  • Validating receptor specificity using competitive binding assays (e.g., radioligand displacement with [³H]-substance P for NK1/NK2 receptors).
  • Including positive controls (e.g., senktide for NK3 agonism) and negative controls (NK1/NK2 antagonists).
  • Adjusting dosages based on in vivo models: e.g., 3–30 mg/kg i.p. in guinea pigs for behavioral studies .

Q. How should this compound be stored and handled to ensure stability in laboratory settings?

  • Storage : Powder form is stable at -20°C for up to two years. Dissolved in DMSO, it remains stable for six months at -80°C or two weeks at 4°C .
  • Handling : Use protective gloves and eyewear due to potential carcinogenicity risks (classified under OSHA hazard communication standards) . Centrifuge liquid formulations at 500×g to prevent contamination .

Q. What in vitro models are most suitable for studying this compound’s mechanism of action?

  • Cell-based assays : CHO cells stably expressing human NK3 receptors for Ca²⁺ mobilization studies .
  • Tissue models : Rabbit isolated iris sphincter muscles to assess functional antagonism of senktide-induced contractions .
  • Synaptosomal preparations : Rat spinal cord synaptosomes to measure substance P release modulation .

Q. What is the recommended method for preparing stock solutions of this compound to avoid solubility issues?

  • Solubility : ≥100 mg/mL in DMSO at 25°C .
  • Protocol :

Centrifuge vials at 500×g to concentrate the solution.

Prepare working concentrations using serial dilution in assay buffers (e.g., PBS or HBSS).

Validate solubility via HPLC or NMR if precipitation occurs .

Advanced Research Questions

Q. How can researchers validate the selectivity of this compound for NK3 receptors in complex biological systems?

  • Cross-reactivity assays : Test against NK1 (e.g., GR 205171A) and NK2 (e.g., MEN-10376) receptor antagonists .
  • Genetic knockdown : Use siRNA targeting NK3 receptors in primary neurons to confirm specificity of behavioral or electrophysiological effects .
  • Dose-response profiling : Compare IC₅₀ values across receptor subtypes (e.g., NK3 pKi = 8.7 vs. NK2 pKi = 6.6 in guinea pig tissue) .

Q. How can discrepancies between in vitro and in vivo efficacy data for this compound be addressed?

  • Pharmacokinetic factors : Measure plasma and brain concentrations post-administration to assess blood-brain barrier penetration .
  • Metabolite interference : Use LC-MS to identify active metabolites that may contribute to in vivo effects .
  • Species-specificity : Validate receptor affinity in target species (e.g., guinea pig NK3 pKi = 8.5 vs. human pKi = 8.7) .

Q. What methodological considerations are critical for clinical translation of this compound in psychiatric disorders?

  • Dosing regimens : Phase 2 trials used 25–100 mg oral doses in schizophrenia studies, but optimal CNS exposure requires adjusting for bioavailability (~50% in humans) .
  • Biomarker selection : Monitor extracellular dopamine in the prefrontal cortex via microdialysis to correlate NK3 antagonism with neurochemical changes .
  • Placebo controls : Address high placebo response rates in psychiatric trials by incorporating blinded crossover designs .

Q. How should researchers analyze contradictory data on this compound’s efficacy in pain models?

  • Contextual variables : Assess inflammation status (e.g., monoarthritic vs. naive rats) .
  • Endpoint selection : Compare thermal hyperalgesia (reduced by Talnetant) vs. mechanical allodynia (unaffected) .
  • Replication : Validate findings across independent labs using standardized protocols (e.g., senktide-induced "wet dog shake" tests) .

Properties

IUPAC Name

3-hydroxy-2-phenyl-N-(1-phenylpropyl)quinoline-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2.ClH/c1-2-20(17-11-5-3-6-12-17)27-25(29)22-19-15-9-10-16-21(19)26-23(24(22)28)18-13-7-4-8-14-18;/h3-16,20,28H,2H2,1H3,(H,27,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCSUEHQURQVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50942628
Record name 3-Hydroxy-2-phenyl-N-(1-phenylpropyl)quinoline-4-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50942628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204519-66-4
Record name 3-Hydroxy-2-phenyl-N-(1-phenylpropyl)quinoline-4-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50942628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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